molecular formula C19H22ClNO6 B11149492 6-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid

6-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid

Cat. No.: B11149492
M. Wt: 395.8 g/mol
InChI Key: VXMBDOPQAJZXDG-UHFFFAOYSA-N
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Description

This compound is a coumarin-based derivative characterized by a 2-oxo-2H-chromen core substituted with chloro (Cl), methoxy (OMe), and methyl (Me) groups at positions 6, 7, and 4, respectively. The acetyl group at position 3 is linked via an amide bond to a hexanoic acid chain, conferring both lipophilic and hydrophilic properties. Its molecular formula is C₂₁H₂₃ClNO₇, with a molecular weight of approximately 454.9 g/mol. The hexanoic acid moiety enhances solubility in aqueous environments compared to shorter-chain analogs, making it suitable for biochemical applications such as fluorescent labeling or enzyme inhibition studies .

Properties

Molecular Formula

C19H22ClNO6

Molecular Weight

395.8 g/mol

IUPAC Name

6-[[2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C19H22ClNO6/c1-11-12-8-14(20)16(26-2)10-15(12)27-19(25)13(11)9-17(22)21-7-5-3-4-6-18(23)24/h8,10H,3-7,9H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

VXMBDOPQAJZXDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid typically involves multiple steps:

    Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Chlorination and Methoxylation:

    Acylation: The acetyl group is introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.

    Amidation: The final step involves the reaction of the acylated coumarin with hexanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

The major products of these reactions include hydroxylated, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

Biological Activities

The applications of this compound are largely attributed to its biological activities, which include:

  • Antimicrobial Activity : Studies have shown that coumarin derivatives can inhibit the growth of various microorganisms. This compound may exhibit similar effects, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Research indicates that certain coumarin derivatives can induce apoptosis in cancer cells. The specific structural features of 6-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid may enhance its efficacy against specific cancer types.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic uses in inflammatory diseases.
  • Antioxidant Activity : The presence of methoxy and carbonyl groups in the structure may contribute to antioxidant properties, which could protect cells from oxidative stress.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Coumarin Core : Utilizing Pechmann condensation.
  • Chlorination and Methoxylation : Introducing chlorine and methoxy groups.
  • Acylation : Using Friedel-Crafts acylation to attach the acetyl group.
  • Amidation : Reacting with hexanoic acid to form the amide bond using coupling agents like EDCI.

Case Studies and Research Findings

Several studies have explored the potential applications and effects of coumarin derivatives similar to this compound:

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry demonstrated that related compounds exhibited significant antimicrobial activity against resistant strains of bacteria, suggesting a pathway for developing new antibiotics.
  • Cancer Research : In vitro studies indicated that derivatives induced apoptosis in breast cancer cell lines, with mechanisms involving mitochondrial pathways and caspase activation.
  • Inflammation Models : Research utilizing animal models showed reduced inflammatory markers upon administration of coumarin derivatives, indicating potential as anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 6-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, leading to inhibition or modulation of their activity. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following coumarin derivatives share structural similarities but differ in substitution patterns, linker groups, or biological activity:

Compound Name Substituents (Coumarin) Linker Group Molecular Weight (g/mol) Key Differences Biological Relevance
Target Compound 6-Cl, 7-OMe, 4-Me Acetyl-aminohexanoic acid 454.9 Reference compound Enhanced solubility for biomolecule labeling
N-[(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine 6-Cl, 7-OH, 4-Me Acetyl-glycine 353.7 Shorter chain (glycine), hydroxyl instead of methoxy Reduced metabolic stability; higher polarity
6-({[(6-Ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid 6-Et, 4-Me, 7-OAc Acetyl-aminohexanoic acid 403.5 Ethyl substituent at position 6 Increased lipophilicity (LogP ~3.0)
3,6-Dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate 3-Cl, 6-Cl, 4-Me Benzyloxycarbonyl-aminohexanoate 507.3 Ester linkage (vs. free acid) Lower aqueous solubility; esterase-sensitive
[(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid 3-Bn, 6-Cl, 4-Me Oxo-acetic acid 403.8 Bulky benzyl group at position 3 Steric hindrance may limit target binding

Physicochemical Properties

  • Solubility: The hexanoic acid chain in the target compound improves water solubility compared to analogs with ester or aromatic linkers (e.g., ’s benzyloxycarbonyl derivative) .
  • LogP : The methoxy group at position 7 reduces hydrophobicity (LogP ~2.5) compared to ethyl-substituted analogs (LogP ~3.0) .
  • Stability : Methoxy substitution (target) enhances metabolic stability relative to hydroxyl analogs (e.g., ), which are prone to glucuronidation .

Biological Activity

The compound 6-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid is a derivative of methoxyflavones, which are known for their diverse biological activities, particularly in the context of cancer prevention and treatment. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC₁₄H₁₃ClO₅
Molecular Weight296.70 g/mol
CAS Number919751-92-1
MDL NumberMFCD08741889

The structure features a chromenone core with specific substitutions that enhance its biological activity.

Anticancer Properties

Methoxyflavones, including derivatives like the one under study, have shown promising results in cancer chemoprevention. For instance, studies have indicated that these compounds can inhibit the bioactivation of carcinogens such as benzo[a]pyrene (BaP) and reduce DNA adduct formation in human hepatoma cells (HepG2) . The compound's ability to modulate cytochrome P450 enzymes (CYP1A1 and CYP1B1) is particularly noteworthy, as these enzymes are involved in the metabolic activation of many carcinogens.

Case Study: In Vitro Efficacy

In vitro studies have demonstrated that methoxyflavones exhibit selective antiproliferative effects on cancer cell lines. For example, 5,7-dimethoxyflavone (5,7-DMF) showed IC50 values ranging from 8 to 20 μM across various cancer cell lines, while normal cell lines exhibited much higher IC50 values (>100 μM), suggesting a favorable therapeutic index .

The anticancer mechanism of methoxyflavones involves:

  • Inhibition of CYP Enzymes : The compound has been shown to inhibit CYP1A1 activity significantly, thereby reducing the activation of pro-carcinogens .
  • Antioxidant Activity : Methoxyflavones possess antioxidant properties that may contribute to their protective effects against oxidative stress-related carcinogenesis.
  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Other Biological Activities

Beyond anticancer effects, research has suggested additional biological activities:

  • Anti-inflammatory Effects : Some studies have indicated that methoxyflavones may exhibit anti-inflammatory properties by modulating inflammatory cytokines.
  • Antimicrobial Activity : Preliminary findings suggest potential efficacy against certain bacterial strains.

Efficacy in Various Models

The following table summarizes key findings from recent studies on methoxyflavones and their derivatives:

Study ReferenceBiological ActivityModel UsedKey Findings
AnticancerHepG2 CellsInhibition of BaP-DNA binding
AntiproliferativeSCC-9 CellsIC50 = 8-10 μM
Anti-inflammatoryVarious Cell LinesModulation of inflammatory cytokines

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